Prosulfuron
Overview
Description
Prosulfuron is a selective, sulfonylurea herbicide, used in controlling broadleaf weeds in agricultural crops . It has the empirical formula C15H16F3N5O4S and a molecular weight of 419.38 .
Synthesis Analysis
The synthesis of Prosulfuron involves several steps . It starts with the synthesis of 2-(3,3,3-trifluoro-1-propenyl)-benzenesulfonic acid from o-aminobenzenesulfonic acid and 3,3,3-trifluoro-1-propylene. This is followed by hydrogenation reduction to generate 2-(3,3,3-trifluoro propyl)-benzenesulfonic acid, which reacts with phosgene and ammonia gas to obtain 2-(3,3,3-trifluoro propyl)-benzene sulfonamide. The final step involves a reaction with dimethyl carbonate and 2-amine-4-methoxy-6-methyl-1,3,5-triazine to produce Prosulfuron .
Molecular Structure Analysis
The Prosulfuron molecule contains a total of 45 bonds. There are 29 non-H bonds, 15 multiple bonds, 6 rotatable bonds, 3 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, 1 ether (aromatic), and 1 sulfonamide (thio-/dithio-) .
Chemical Reactions Analysis
Prosulfuron is highly soluble in water and many organic solvents, is volatile, mobile and has a high potential for leaching to groundwater . It is generally moderately persistent in soil systems but can be very persistent in aquatic systems .
Physical And Chemical Properties Analysis
Prosulfuron has a molecular weight of 419.38 g/mol . It is highly soluble in water and many organic solvents .
Scientific Research Applications
Soil Interaction and Environmental Fate
Prosulfuron, a sulfonylurea herbicide, is utilized for controlling broadleaf weeds in crops like corn and sorghum. Its fate in soil is significantly influenced by soil pH and water content. The degradation process is primarily pH-dependent, where hydrolysis of the sulfonylurea bridge forms phenyl sulfonamide. Microbial degradation also plays a role, transforming prosulfuron into products like CO2 and desmethyl prosulfuron. Soil pH and water content are pivotal in determining the herbicide's dissipation rate and environmental behavior. These factors are essential for understanding and predicting the environmental fate of prosulfuron in agricultural settings (Hultgren et al., 2002).
Agricultural Practices and Crop Safety
The interaction between prosulfuron and crops, especially soybeans, has been studied to mitigate the effects of herbicide soil residues. The use of sulfonylurea-tolerant (ST) soybean traits can significantly reduce the adverse effects of prosulfuron residues on soybean grain yield. This adaptation is particularly relevant in soils with higher pH, where prosulfuron's persistence is notable. While tillage practices like chisel plowing don't notably decrease non-ST soybean's response to prosulfuron residues, the choice of soybean variety and understanding the soil pH can help manage herbicide carryover risks in agricultural fields (Anderson & Simmons, 2004).
Environmental and Regulatory Assessments
Prosulfuron's risk assessment and regulatory status have been reviewed, highlighting the importance of setting specific usage restrictions based on environmental and health impact studies. The European Food Safety Authority (EFSA) conducted a peer review, focusing on prosulfuron's application as a herbicide on maize and sweet corn. The review underscored the necessity of regulatory frameworks to identify missing information and manage concerns related to the pesticide's use (Anastassiadou et al., 2020).
Impact on Soil Microorganisms
The interaction between prosulfuron and soil microbial communities is a critical aspect of its environmental impact. The presence of prosulfuron and other sulphonylurea herbicides in the soil can affect microbial biomass, soil respiration, metabolic activity, and enzymatic activities. These changes depend on the concentration of the herbicide and can have long-term effects on soil health and fertility. Monitoring these parameters provides insights into the sustainable use of herbicides and their long-term environmental implications (Sofo et al., 2012).
Soil Transformation Processes
Understanding the transformation processes of prosulfuron in the soil is crucial for predicting its environmental fate and designing appropriate mitigation strategies. The transformation is notably rapid in acidic soils, with chemical dissipation mechanisms playing a significant role. Identifying transformation products, such as phenylsulfonic acid derivatives, aids in comprehending the environmental behavior and potential risks associated with prosulfuron use in agriculture (Menniti et al., 2003).
Safety And Hazards
Prosulfuron is moderately toxic to mammals . It is also moderately toxic to birds, honeybees, earthworms, and fish but less so to aquatic invertebrates . It is highly toxic to algae and aquatic plants . It is classified as an environmentally hazardous substance, solid, n.o.s. (Prosulfuron), and a marine pollutant .
Future Directions
properties
IUPAC Name |
1-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-3-[2-(3,3,3-trifluoropropyl)phenyl]sulfonylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O4S/c1-9-19-12(22-14(20-9)27-2)21-13(24)23-28(25,26)11-6-4-3-5-10(11)7-8-15(16,17)18/h3-6H,7-8H2,1-2H3,(H2,19,20,21,22,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTUNNEGNEKBSEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2CCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9034868 | |
Record name | Prosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Flash Point |
100.00 °C (212.00 °F) - closed cup | |
Record name | Prosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 29 mg/L (pH 4.5), 87 mg/L (pH 5.0), 4000 mg/L (pH 6.8), 43000 mg/L (pH 7.7) at 25 °C, Solubility in g/L at 25 °C: ethanol 8.4, acetone 160, toluene 6.1, n-hexane 0.0064, n-octanol 1.4, ethyl acetate 56, dichloromethane 180 | |
Record name | Prosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.45 g/cu cm at 20 °C | |
Record name | Prosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
<2.63X10-8 mm Hg at 25 °C (OECD Guideline 104) | |
Record name | Prosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Prosulfuron | |
Color/Form |
Colorless crystals | |
CAS RN |
94125-34-5 | |
Record name | Prosulfuron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94125-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prosulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094125345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prosulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonamide, N-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]-2-(3,3,3-trifluoropropyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.222 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NG7LE47J14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
155 °C (decomp.) | |
Record name | Prosulfuron | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8445 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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